2,3,9,10-Tetrahydroxyberberine

Description

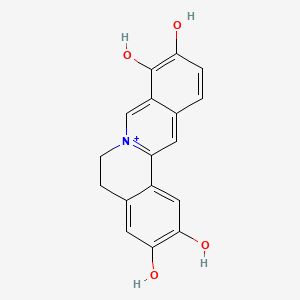

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3,9,10-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO4/c19-14-2-1-9-5-13-11-7-16(21)15(20)6-10(11)3-4-18(13)8-12(9)17(14)22/h1-2,5-8H,3-4H2,(H3,19,20,21,22)/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAHMYCXNJSCLGA-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2=C(C=C3C=CC(=C(C3=C2)O)O)C4=CC(=C(C=C41)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biosynthetic Pathways of 2,3,9,10 Tetrahydroxyberberine

Botanical Sources and Distribution of 2,3,9,10-Tetrahydroxyberberine and Precursors

The occurrence of this compound and its biosynthetic precursors is primarily concentrated in specific plant families and genera, known for their rich alkaloid content.

The accumulation of this compound and other protoberberine alkaloids is not uniform throughout the plant. These compounds are typically concentrated in specific organs, reflecting their physiological and ecological roles. The rhizomes and roots of plants like Coptis chinensis and various Berberis species are particularly rich in these alkaloids. scielo.broup.com The stem bark is another significant site of accumulation. scielo.br This distribution pattern suggests a role in defense against soil-borne pathogens and herbivores. The intense yellow color of berberine (B55584) is often visible in these plant parts. scielo.brscielo.br

Elucidation of Biosynthetic Routes to this compound

The biosynthesis of this compound is a multi-step process that is part of the larger and highly branched pathway of benzylisoquinoline alkaloid biosynthesis. This intricate network of reactions involves numerous intermediates and enzymes, starting from simple amino acid precursors.

The core structure of protoberberine alkaloids is assembled from two molecules of the amino acid L-tyrosine. wikipedia.org A key intermediate in this pathway is (S)-reticuline, which serves as a crucial branch point for the synthesis of a vast array of BIAs. wikipedia.org The formation of the characteristic protoberberine scaffold from (S)-reticuline is catalyzed by the berberine bridge enzyme (BBE), which forms the berberine bridge by oxidizing the N-methyl group of (S)-reticuline. wikipedia.orgresearchgate.net This reaction yields (S)-scoulerine. oup.comresearchgate.net

Subsequent enzymatic modifications, including methylations, hydroxylations, and the formation of methylenedioxy bridges, lead to the diverse range of protoberberine alkaloids. oup.com For instance, (S)-scoulerine is a precursor to many other protoberberine alkaloids. oup.com The biosynthesis of these compounds is a complex network, and the final products can vary between different plant species and even different tissues within the same plant. oup.comcore.ac.uk

The phenylpropanoid pathway plays a fundamental role in providing the essential building blocks for the biosynthesis of alkaloids. researchgate.netnih.gov This pathway converts the amino acid L-phenylalanine into a variety of phenolic compounds, including the precursors necessary for the formation of the isoquinoline (B145761) portion of the alkaloid structure. researchgate.netnih.govfrontiersin.orgresearchgate.net Phenylalanine ammonia-lyase (PAL) is a key regulatory enzyme that channels metabolites from primary metabolism into the phenylpropanoid pathway. researchgate.net The products of this pathway are crucial for constructing the complex carbon skeletons of alkaloids. rsc.org

The biosynthesis of hydroxylated derivatives such as this compound involves specific enzymatic steps that diverge from the main pathway leading to more common alkaloids like berberine. While the early steps of the pathway are shared, the later stages involve specific hydroxylases and demethylases that introduce or expose hydroxyl groups on the protoberberine skeleton.

For example, the biosynthesis of jatrorrhizine, which lacks a methyl group at the C-3 position compared to other protoberberines, has been a subject of investigation. One hypothesis suggests the involvement of a demethylase enzyme that removes a methyl group from an intermediate like (S)-scoulerine. oup.com Similarly, the formation of this compound would necessitate the action of specific enzymes capable of hydroxylating the berberine core at positions 2, 3, 9, and 10, or demethylating the corresponding methoxy (B1213986) groups of berberine. The weak activity observed for this compound bromide in some studies has been attributed to its poor solubility and rapid degradation. mdpi.com

The diversity of protoberberine alkaloids within a single plant species is often the result of versatile modifying enzymes that can act on multiple substrates, creating a complex metabolic network rather than a series of linear, dedicated pathways. oup.com

Chemical Synthesis and Derivatization Strategies for 2,3,9,10 Tetrahydroxyberberine and Its Analogues

Total Synthesis Approaches to 2,3,9,10-Tetrahydroxyberberine

Total synthesis provides a route to this compound and its analogues from simple starting materials, allowing for significant structural variation.

A primary and direct method for synthesizing this compound involves the demethylation of berberine (B55584). Commercially available berberine chloride or hydrochloride serves as a common starting material for this transformation. nih.govgoogleapis.com The core of this strategy is the cleavage of the four methoxy (B1213986) groups present on the berberine scaffold to yield the corresponding hydroxyl groups.

The most frequently employed reagent for this purpose is boron tribromide (BBr₃) in an anhydrous solvent, typically dichloromethane (B109758) (CH₂Cl₂). nih.govmdpi.com The reaction involves treating berberine chloride with an excess of boron tribromide under reflux conditions. googleapis.com The Lewis acidic nature of boron tribromide facilitates the removal of the methyl groups from the methoxy ethers, which are then hydrolyzed to the phenolic hydroxyl groups upon workup. This method provides a direct route to the desired polyhydroxylated berberine structure. nih.govgoogleapis.com Another reagent that can be used for such demethylation reactions is boron trichloride (B1173362) (BCl₃). googleapis.com

Table 1: Synthesis of this compound from Berberine Chloride

| Starting Material | Reagent | Solvent | Conditions | Product | Reference(s) |

|---|---|---|---|---|---|

| Berberine Chloride | Boron Tribromide (BBr₃) | Dry Dichloromethane (CH₂Cl₂) | Reflux | This compound Chloride | nih.govgoogleapis.com |

Note: The table presents a summary of a common synthetic method. Yields are often not reported in the context of general procedures but are subject to optimization.

Constructing the complex protoberberine scaffold from simpler precursors requires sophisticated multi-step reaction sequences. These total synthesis approaches offer modularity, enabling the creation of a diverse range of analogues. acs.orgnih.gov

One advanced strategy involves an oxidative Rh(III)-catalyzed C–H functionalization to assemble densely substituted isoquinolones, which are key intermediates. acs.orgnih.gov This is followed by a novel anionic aza-6π-electrocyclization, which efficiently constructs the final tetracyclic core of the oxyberberine. acs.orgnih.gov This process bypasses more traditional and often lower-yielding hydroboration/oxidation/cyclization sequences. acs.org

Another effective multi-step synthesis for 2,3,9,10-tetraoxygenated protoberberine alkaloids utilizes brominated benzylphenethylamines as starting materials. nih.gov Key steps in this sequence include:

Acylation of the benzylphenethylamine with α-chloro-α-(methylthio)acetyl chloride.

Cyclization mediated by stannic chloride to produce 4-methylthio-3-phenethylisoquinolin-3-one intermediates.

Transformation of the isoquinolin-3-one intermediates into the final protoberberine alkaloids in good yield. nih.gov

These multi-step sequences, while complex, are powerful tools for accessing not only this compound (by selecting appropriately hydroxylated or protected starting materials) but also a wide array of structurally diverse analogues for further study. frontiersin.orgbeilstein-journals.org

The efficiency of any synthetic route, particularly multi-step sequences, is highly dependent on the optimization of reaction conditions for each step. uns.ac.id Key parameters that are typically adjusted to maximize product yields and purity include temperature, reaction time, solvent choice, and the stoichiometry of reagents and catalysts. mdpi.comekb.eg

In the context of synthesizing this compound from berberine, the yield of the demethylation reaction is influenced by several factors:

Reagent Stoichiometry : Using a sufficient excess of the demethylating agent, such as boron tribromide, is crucial to ensure all four methoxy groups are cleaved. googleapis.com

Solvent Purity : The use of dry or anhydrous solvents, like dichloromethane, is critical to prevent premature quenching of the highly reactive boron halide reagent. nih.gov

Temperature and Time : Reflux temperatures are often required to provide the necessary activation energy for the ether cleavage to proceed to completion. googleapis.com Reaction times must be optimized to ensure the reaction finishes without leading to degradation of the product. mdpi.com

For more complex total syntheses, optimization might involve screening different catalysts, ligands, and solvent systems to control selectivity and improve efficiency. beilstein-journals.orgmdpi.com For example, in a palladium-catalyzed cross-coupling step used to build part of the alkaloid scaffold, the choice of ligand can be the difference between a low-yield reaction and a highly efficient transformation. beilstein-journals.org The goal of optimization is to develop a reliable and scalable process that produces the target compound with high yield and purity. uns.ac.id

Semisynthetic Modifications of this compound

Semisynthesis, which involves the chemical modification of a readily available natural product, is a common strategy for producing derivatives. Starting with this compound allows for targeted modifications of its phenolic hydroxyl groups.

Common strategies for derivatization at these sites include:

Alkylation/Etherification : Converting the hydroxyl groups to ethers by reacting them with alkyl halides.

Acylation/Esterification : Forming esters through reaction with acyl chlorides or carboxylic anhydrides.

Glycosylation : Attaching sugar moieties to the hydroxyl groups.

Systematic structural modification of the protoberberine skeleton, often at the C-9 position, has been shown to be an effective method for altering biological activities. scielo.br For example, berberine can be converted to berberrubine (B190655) via pyrolysis, exposing the C-9 hydroxyl group for the synthesis of a series of 9-O-substituted derivatives. scielo.brmdpi.comscielo.br A similar approach can be envisioned for this compound, where the multiple hydroxyl groups offer numerous possibilities for introducing new functionalities and exploring the resulting changes in the molecule's properties.

The synthesis of phenolic derivatives from this compound leverages the reactivity of its four hydroxyl groups. These derivatives, which include ethers, esters, and other functionalized analogues, are created to explore how changes in properties like lipophilicity and hydrogen bonding potential affect the molecule's behavior. scielo.brresearchgate.net

The synthesis of these derivatives requires careful control of reaction conditions to achieve selective functionalization, especially if the goal is to modify only a subset of the four available hydroxyl groups. Protecting group strategies may be employed to temporarily block certain hydroxyls while others are being reacted.

A common approach for creating phenolic derivatives involves the reaction of berberrubine (which has one phenolic hydroxyl group at C-9) with various electrophiles. mdpi.com For example, 9-O-substituted derivatives have been synthesized by reacting berberrubine hydrobromide with a bromoacetic acid amide in acetonitrile (B52724) in the presence of a base like triethylamine. mdpi.com This general principle can be extended to this compound. However, the presence of four reactive hydroxyl groups means that reactions with an electrophile could lead to a mixture of mono-, di-, tri-, and tetra-substituted products. Achieving selectivity would be a key challenge, potentially requiring sophisticated synthetic planning.

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula (if available) | CAS Number (if available) |

|---|---|---|

| This compound | C₁₇H₁₄NO₄⁺ | 162854-37-7 |

| Berberine Hydrochloride | C₂₀H₁₈ClNO₄ | 633-65-8 |

| Boron Tribromide | BBr₃ | 10294-33-4 |

| Dichloromethane | CH₂Cl₂ | 75-09-2 |

| Boron Trichloride | BCl₃ | 10294-34-5 |

| Stannic Chloride | SnCl₄ | 7646-78-8 |

| Berberrubine | C₁₉H₁₆NO₄⁺ | 6874-33-5 |

| Triethylamine | C₆H₁₅N | 121-44-8 |

| Acetonitrile | C₂H₃N | 75-05-8 |

Mechanistic Studies of 2,3,9,10 Tetrahydroxyberberine S Biological Activities

Investigation of Antioxidative Mechanisms of 2,3,9,10-Tetrahydroxyberberine

The antioxidant capabilities of this compound have been evaluated through various in vitro and cellular-based assays, shedding light on its potential to counteract oxidative damage.

The direct antioxidant activity of this compound chloride has been demonstrated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, this compound exhibited potent free radical scavenging activity with a half-maximal inhibitory concentration (IC50) value of 10.7±1.76 μM. This indicates a strong capacity to neutralize free radicals in a cell-free system. Notably, its antioxidant efficacy was found to be superior to that of butylated hydroxytoluene (BHT), a standard antioxidant, which had an IC50 value of 72.7±7.22 μM in the same assay.

Table 1: DPPH Radical Scavenging Activity of this compound Chloride and Reference Compounds

| Compound | IC50 (μM) |

|---|---|

| This compound chloride | 10.7 ± 1.76 |

| Berberine (B55584) | > 500 |

| Berberrubine (B190655) | 87.4 ± 6.65 |

| Berberrubine chloride | 55.2 ± 2.24 |

| Butylated hydroxytoluene (BHT) | 72.7 ± 7.22 |

Data sourced from a comparative study on the antioxidant effects of berberine and its phenolic derivatives.

Beyond direct radical scavenging, this compound has shown the potential to mitigate oxidative stress within a cellular environment. In studies involving human fibrosarcoma cells (HT1080), berberine derivatives containing phenolic groups, such as this compound, demonstrated an improved ability to up-regulate the expression of the superoxide (B77818) dismutase (SOD) gene. nih.gov SOD is a crucial endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide, thereby playing a vital role in protecting cells from oxidative damage. This suggests that this compound may enhance the cell's own defense mechanisms against oxidative stress. nih.gov

The potent antioxidant activity of this compound is largely attributed to the presence of its four hydroxyl groups. The ortho-positioning of these hydroxyl groups on the aromatic rings is a key structural feature that enhances its radical scavenging ability. nih.gov This specific arrangement facilitates the donation of hydrogen atoms to free radicals, a primary mechanism of antioxidant action.

Molecular Mechanisms of Antimicrobial Activities of this compound

The antimicrobial properties of this compound have been explored, though its efficacy appears to be influenced by physicochemical properties such as solubility.

While berberine and many of its derivatives are known to exhibit antibacterial activity by inhibiting the bacterial cell division protein FtsZ, the direct inhibitory action of this compound on FtsZ is not as clearly established in the available literature. polyu.edu.hkpolyu.edu.hk FtsZ is a crucial protein that forms a contractile ring at the site of cell division in most bacteria, making it an attractive target for antimicrobial agents. polyu.edu.hk

Studies on this compound bromide have indicated weak activity against a range of bacterial strains. nih.gov This observed low potency might be attributed to factors such as poor solubility in culture media and degradation of the compound, which could hinder its ability to reach and interact with intracellular targets like FtsZ. nih.gov

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Bromide against Various Bacterial Strains

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Bacillus subtilis ATCC 6633 | ≥ 512 |

| Staphylococcus aureus ATCC 29213 | ≥ 512 |

| Enterococcus faecalis ATCC 29212 | ≥ 512 |

| Escherichia coli ATCC 25922 | ≥ 512 |

| Klebsiella pneumoniae ATCC 13883 | ≥ 512 |

Data from a study on the antibacterial activity of berberine open models. nih.gov

The bacterial cytoskeleton, which includes proteins like FtsZ, plays a fundamental role in maintaining cell shape, division, and integrity. While the interaction of various berberine derivatives with these components has been a subject of research, specific studies detailing the direct interaction of this compound with the bacterial cytoskeleton are limited. The previously mentioned challenges of solubility and stability may also impact its ability to interact effectively with these cellular structures. nih.gov The presence of hydroxyl groups is generally considered beneficial for antibacterial activity; however, in the case of this compound, this has not translated to potent broad-spectrum antibacterial effects in the reported studies. nih.gov

Differential Activity Against Gram-Positive and Gram-Negative Bacteria

Research into the antibacterial properties of this compound bromide has shown that it possesses weak activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com In comparative studies, its efficacy was tested against a panel of bacterial strains. For all tested species, the Minimum Inhibitory Concentration (MIC) was found to be greater than or equal to 512 μg/mL. nih.gov

The tested Gram-positive strains included Bacillus subtilis (ATCC 6633), Staphylococcus aureus (ATCC 29213), and Enterococcus faecalis (ATCC 29212). nih.gov The Gram-negative strains tested were Escherichia coli (ATCC 25922) and Klebsiella pneumoniae (ATCC 13883). nih.gov The observed limited antibacterial effect has been attributed to the compound's poor solubility in culture medium and its rapid degradation, which was noted to occur within 24 hours of solubilization. nih.govmdpi.com This contrasts with the broader antimicrobial activity of its parent compound, berberine. nih.gov

Table 1: Antibacterial Activity of this compound Bromide

| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) in μg/mL |

|---|---|---|

| Bacillus subtilis ATCC 6633 | Gram-Positive | ≥512 |

| Staphylococcus aureus ATCC 29213 | Gram-Positive | ≥512 |

| Enterococcus faecalis ATCC 29212 | Gram-Positive | ≥512 |

| Escherichia coli ATCC 25922 | Gram-Negative | ≥512 |

| Klebsiella pneumoniae ATCC 13883 | Gram-Negative | ≥512 |

Modulation of Cellular Signaling Pathways by this compound

While extensive research has been conducted on the parent alkaloid, berberine, revealing its capacity to modulate numerous cellular signaling pathways, detailed mechanistic studies focusing specifically on this compound are limited in the current scientific literature. The specific targets and downstream effects of this particular derivative are not as well-characterized.

Investigation of Specific Pathway Targets and Modulators

Receptor Binding and Enzyme Inhibition Studies

Specific data from receptor binding assays and enzyme inhibition studies for this compound are not extensively detailed in published research. Studies on various berberine analogs have indicated that substitutions at certain positions, such as the 9-position, can be a significant determinant for interactions with targets like DNA topoisomerase II. researchgate.net However, the precise binding affinities and inhibitory constants for this compound against specific receptors and enzymes remain an area requiring further investigation.

Influence on Gene Expression Profiles and Protein Regulation

The direct influence of this compound on gene expression profiles and protein regulation has not been a focus of extensive research. Studies on berberine have shown that it can affect the expression of various genes and proteins, for instance, elevating the mRNA and protein expression levels of GATA-2 and GATA-3, which are critical in regulating adipocyte differentiation. nih.gov However, it is not scientifically established whether this compound produces similar effects on gene and protein regulation.

Advanced Analytical Methodologies for 2,3,9,10 Tetrahydroxyberberine Research

Chromatographic Separations and Isolation Techniques

Chromatography is an indispensable tool in the analysis of 2,3,9,10-Tetrahydroxyberberine, enabling its separation from complex mixtures and the quantification of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and quantifying the concentration of this compound. In a typical reverse-phase HPLC setup, the compound is passed through a column, often a C18 column, and separated from impurities. cambridge.org A patent application described the use of a reverse-phase HPLC system to analyze and purify this compound. googleapis.com

The purity of a sample can be determined by analyzing the resulting chromatogram. A single, sharp peak at a specific retention time indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities. For quantification, a calibration curve is constructed using standards of known concentration. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. The use of a UV-Vis detector is common, with the absorbance measured at a specific wavelength to detect and quantify the compound as it elutes from the column. cambridge.orgresearchgate.net

Table 1: HPLC Parameters for Berberine (B55584) Analysis

| Parameter | Value |

|---|---|

| Column | Kromosil 250x4.6mm, 5µ |

| Mobile Phase | 0.1% trifluoroacetic acid:acetonitrile (B52724) (70:30 v/v) |

| Flow Rate | 1.0 ml/min |

| Detector | UV-Visible at 344 nm |

| Retention Time | 5.003 min |

| Linearity Range | 2-12 µg/ml |

| Regression Coefficient | 0.997 |

This table presents typical parameters for the HPLC analysis of berberine, which can be adapted for its derivatives like this compound. researchgate.net

Ultrafast Liquid Chromatography–Mass Spectrometry (UPLC-MS) for Metabolite Profiling

To investigate the metabolic fate of this compound, Ultrafast Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful and widely used technique. researchgate.netoncotarget.commdpi.comchrom-china.com This method offers high resolution and sensitivity, making it ideal for identifying and quantifying metabolites in biological samples. mdpi.comfrontiersin.org UPLC provides rapid and efficient separation of compounds, while the mass spectrometer detects and helps identify the metabolites based on their mass-to-charge ratio (m/z). oncotarget.commdpi.com

In a typical UPLC-MS analysis, a biological sample (e.g., plasma, urine, or cell extract) is injected into the UPLC system. mdpi.com The metabolites are separated on a column and then introduced into the mass spectrometer. The instrument can be operated in full-scan mode to detect all ions within a specific mass range or in selected ion monitoring (SIM) mode to target specific metabolites. In one study, UPLC-Q-TOF MS was used to identify nine berberine metabolites in rat plasma. mdpi.com Another study identified this compound in Melissa officinalis leaf extracts using UPLC-Q-TOF MS in negative ion mode, detecting a precursor ion with m/z of 332.069. acs.orgnih.gov

Table 2: UPLC-MS Data for this compound

| Parameter | Value |

|---|---|

| Ionization Mode | Negative |

| Precursor Ion (m/z) | 332.069 |

| Retention Time (min) | 10.829 |

This table shows the specific UPLC-MS data for the detection of this compound in a plant extract. acs.orgnih.gov

Spectroscopic Characterization Methods

Spectroscopic methods are essential for the detailed structural analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of this compound. numberanalytics.com Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to determine the connectivity of atoms within the molecule. magritek.commdpi.com

¹H NMR provides information about the number and types of protons in the molecule, as well as their neighboring atoms. savemyexams.com The chemical shifts, integration, and coupling patterns of the proton signals are analyzed to piece together the structure. nih.govphcogj.com ¹³C NMR complements this by providing information about the carbon skeleton of the molecule. rsc.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of this compound. sci-hub.semdpi.comlibretexts.org Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of the molecular formula. biorxiv.orgmiamioh.edu

This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. The exact mass measurement provides strong evidence for the identity of the compound. For example, HRMS has been used to identify metabolites of berberine by providing their accurate molecular masses and fragment ions. mdpi.com

UV-Vis Spectroscopy for Concentration and Interaction Studies

UV-Visible (UV-Vis) spectroscopy is a straightforward and rapid method used for determining the concentration of this compound in solution and for studying its interactions with other molecules. technologynetworks.comrsc.orgsci-hub.se The technique is based on the principle that molecules absorb light at specific wavelengths in the ultraviolet and visible regions of the electromagnetic spectrum. rsc.org

The UV-Vis spectrum of this compound will show characteristic absorption maxima. According to the Beer-Lambert law, the absorbance at these maxima is directly proportional to the concentration of the compound in the solution. nih.gov This relationship allows for the quantitative determination of the compound's concentration. For berberine, absorption maxima are typically observed around 348 nm. nih.govnih.gov Studies on berberine derivatives have shown that structural changes can lead to shifts in these absorption bands. mdpi.com This technique can also be used to monitor interactions with other molecules, as binding can lead to changes in the UV-Vis spectrum. researchgate.net

Techniques for Studying Molecular Interactions

The investigation of the molecular interactions of this compound is crucial for understanding its biological activities. Various advanced analytical methodologies are employed to elucidate its binding affinities, enzymatic inhibition, and cellular responses. These techniques provide valuable data on the compound's mechanism of action at a molecular level.

Surface Plasmon Resonance (SPR) for Binding Affinity Determination

Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the binding affinity between a ligand (such as this compound) and a target molecule (e.g., a protein or nucleic acid) in real-time. This method allows for the determination of key kinetic parameters, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Despite the utility of SPR in drug discovery and molecular interaction studies, a review of the current scientific literature reveals a lack of published research applying this methodology specifically to this compound. Therefore, no data on its binding affinity as determined by SPR is available at present. Future research employing SPR could provide significant insights into the molecular targets of this compound.

In vitro Assays for Enzymatic Inhibition and Cellular Response (e.g., DPPH, MTT)

In vitro assays are fundamental tools for assessing the biological activity of compounds like this compound. These assays can measure its antioxidant potential, effects on cell viability, and specific enzyme inhibition.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay

The DPPH assay is a common method to evaluate the antioxidant activity of a compound. It measures the ability of the substance to scavenge the stable free radical DPPH. Research has shown that this compound, a phenolic derivative of berberine, exhibits significant direct antioxidant activity. In one study, it demonstrated potent DPPH radical scavenging ability, with a reported IC50 value of 10.7 ± 1.76 µM. This activity was notably better than the standard antioxidant Butylated Hydroxytoluene (BHT), which had an IC50 of 72.7 ± 7.22 µM. The enhanced antioxidant capacity of this compound is attributed to the presence of four phenolic groups, particularly the ortho position of the hydroxyl groups, which facilitates intramolecular hydrogen bonding.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability or cytotoxicity. This assay has been used to evaluate the effect of this compound on cancer cells. In a study investigating its cytotoxicity against human fibrosarcoma (HT1080) cells, a 7-day treatment with the compound resulted in an IC50 value of 2.88 ± 0.23 µM. This indicates its potential as a cytotoxic agent against these cancer cells.

Enzymatic Inhibition

While the broader class of protoberberine alkaloids, including the parent compound berberine, is known to exhibit various enzyme inhibitory activities, specific and detailed research findings on the direct enzymatic inhibition by this compound are limited in the available literature. One study noted that against a panel of bacterial strains, this compound bromide showed weak activity, which was attributed to poor solubility and degradation. nih.gov Although molecular docking simulations for some berberine derivatives have suggested potential interactions with enzymes like FtsZ, specific inhibitory constants (such as Ki or detailed IC50 values against isolated enzymes) for this compound are not well-documented. researchgate.net

Research Findings on this compound in In Vitro Assays

Below are interactive data tables summarizing the findings from DPPH and MTT assays.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound/Standard | IC50 (µM) |

| This compound | 10.7 ± 1.76 |

| Butylated Hydroxytoluene (BHT) | 72.7 ± 7.22 |

Table 2: Cytotoxicity of this compound against HT1080 Cells (MTT Assay)

| Compound | Treatment Duration | IC50 (µM) |

| This compound | 7 days | 2.88 ± 0.23 |

Future Research Directions and Translational Perspectives Pre Clinical Focus

Exploration of Additional Molecular Targets and Pathways

Berberine (B55584) is known to be a polypharmacological agent, interacting with a multitude of molecular targets. frontiersin.org Future research should investigate whether 2,3,9,10-Tetrahydroxyberberine shares these targets or possesses a unique interaction profile. The presence of four hydroxyl groups, compared to the methylenedioxy and methoxy (B1213986) groups on berberine, could significantly alter its binding affinities and cellular activities.

Initial studies on berberine derivatives have identified several key targets that could be relevant for this compound. For instance, berberine has been shown to directly bind to targets such as filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division, and NIMA-related kinase 7 (NEK7), which is involved in NLRP3 inflammasome activation. frontiersin.org Furthermore, targets like the mesenchymal-epithelial transition (MET) factor, a receptor tyrosine kinase involved in cancer, have also been identified for berberine. frontiersin.org The exploration of these and other potential targets for this compound is a crucial step. Derivatives of berberine have also been investigated for their interaction with DNA, with some showing strong binding affinity to quadruplex DNA. frontiersin.org

Table 1: Potential Molecular Targets for Investigation

| Target Class | Specific Example(s) | Potential Therapeutic Area |

|---|---|---|

| Bacterial Proteins | Filamentous temperature-sensitive protein Z (FtsZ) | Antibacterial |

| Inflammatory Pathway Proteins | NIMA-related kinase 7 (NEK7) | Anti-inflammatory |

| Cancer-Related Kinases | Mesenchymal-epithelial transition (MET) | Anti-cancer |

| DNA Structures | Quadruplex DNA | Anti-cancer |

| Metabolic Enzymes | AMP-activated protein kinase (AMPK) | Metabolic Disorders |

Development of Novel Synthetic Strategies for Enhanced Analogues

The therapeutic application of natural alkaloids like berberine can be limited by factors such as low bioavailability and rapid metabolism. scielo.br Synthetic chemistry offers a pathway to overcome these limitations by creating enhanced analogues. Future research on this compound should leverage modern synthetic methods to produce novel derivatives with improved pharmacological profiles.

Recent advances in the synthesis of protoberberine alkaloids provide a strong foundation for this work. rsc.org Methodologies such as palladium-catalyzed enolate arylation have enabled concise and modular syntheses of berberine and its analogues, allowing for rapid diversification of the core structure. nih.gov Other powerful techniques include C-H functionalization and anionic aza-6π-electrocyclization, which offer the ability to modify all four rings of the protoberberine scaffold, facilitating the creation of a wide array of derivatives. escholarship.orgacs.org Applying these strategies to this compound could involve introducing various functional groups at different positions to modulate properties like solubility, stability, and target affinity. mdpi.com The molecular simplification approach, which creates less complex, more flexible open models of the alkaloid, could also be employed to generate analogues with higher lead-likeness and potentially improved oral administration characteristics. researchgate.netmdpi.com

Table 2: Advanced Synthetic Strategies for Analogue Development

| Synthetic Strategy | Description | Potential Advantage |

|---|---|---|

| Palladium-Catalyzed Enolate Arylation | Forms the isoquinoline (B145761) core efficiently, allowing for modular assembly of coupling partners. nih.gov | Rapid synthesis of diverse analogues by varying starting materials. nih.gov |

| Rh(III)-Catalyzed C-H Functionalization | Enables direct functionalization of C-H bonds, offering a concise route to complex molecules. acs.org | High efficiency and modularity for modifying the protoberberine scaffold. escholarship.org |

| Anionic Aza-6π-Electrocyclization | A novel method for constructing the B-ring of the tetracyclic core. escholarship.org | Access to unique structural motifs and unnatural analogues. escholarship.org |

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully elucidate the biological effects of this compound and its future analogues, an integrated multi-omics approach is essential. thermofisher.com This strategy combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic picture of the compound's impact on cellular systems. researchgate.netfrontiersin.org Such an approach moves beyond a one-target, one-drug paradigm to embrace the complexity of biological networks, which is particularly important for polypharmacological compounds derived from natural products. researchgate.netresearchgate.net

For instance, treating cell lines with this compound followed by transcriptomic (RNA-seq) and proteomic analysis can reveal which signaling pathways are significantly perturbed. Metabolomic analysis can identify changes in the cellular metabolic state, offering further clues about the compound's mechanism of action. frontiersin.org Integrating these datasets can help identify not only the direct molecular targets but also the downstream effects and compensatory mechanisms within the cell, providing a comprehensive view of its bioactivity. mdpi.com This deep mechanistic insight is invaluable for identifying biomarkers of response and for rationally designing next-generation analogues.

Pre-clinical Development of this compound Analogues for Specific Biological Activities (e.g., anti-inflammatory, anti-cancer mechanisms in cell lines/animal models)

Building on the knowledge of molecular targets and armed with novel analogues, the next step is rigorous preclinical evaluation. Based on the known activities of berberine, key areas of focus should include anti-inflammatory and anti-cancer effects. scielo.brscielo.br

Anti-inflammatory Activity: Berberine derivatives have shown potent anti-inflammatory effects, often by suppressing the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-6 in cell models. scielo.br Future analogues of this compound should be screened in similar in vitro assays, such as lipopolysaccharide (LPS)-induced macrophage activation. Promising compounds can then be advanced to in vivo models of inflammation.

Anti-cancer Mechanisms: The anti-cancer potential of berberine derivatives is an active area of research. scielo.br Some synthetic analogues act as inhibitors of crucial DNA repair enzymes like tyrosyl-DNA phosphodiesterase 1 (Tdp1), thereby sensitizing cancer cells to conventional chemotherapies like topotecan. mdpi.com Preclinical development of this compound analogues should involve screening against various cancer cell lines to determine their cytotoxic and anti-proliferative effects. Mechanistic studies in these cell lines would clarify whether they induce apoptosis, inhibit metastasis, or affect other cancer hallmarks. scielo.br

Table 3: Illustrative Preclinical Findings for Berberine Derivatives

| Derivative Type | Biological Activity | Model System | Mechanism Highlight |

|---|---|---|---|

| 9-O-substituted-berberine | Anti-inflammatory | LPS-induced RAW264.7 cells; Zebrafish larvae | Suppression of NF-κB pathway; Reduced NO, TNF-α, IL-6. scielo.br |

| Sultone Fused Berberine | Tdp1 Inhibition (Anti-cancer) | HeLa cancer cells | Synergy with topotecan, suggesting use as an adjuvant therapy. mdpi.com |

| Demethyleneberberine | Anti-inflammatory | Dextran sulfate (B86663) sodium (DSS)-induced mice colitis | Reduced production of pro-inflammatory cytokines (IL-6, TNF-α). scielo.br |

Advanced Computational Modeling for Predictive Biology

Computational methods are indispensable tools in modern drug discovery for accelerating the development process and reducing costs. researchgate.netmdpi.com For this compound, advanced computational modeling can be applied in several key areas.

Molecular Docking and Virtual Screening: Molecular docking simulations can predict the binding poses and affinities of this compound and its virtual analogues against a library of known protein targets. swu.ac.thiiarjournals.org This can help prioritize which analogues to synthesize and test experimentally.

Quantitative Structure-Activity Relationship (QSAR): As experimental data on a series of analogues becomes available, QSAR models can be built to correlate specific structural features with biological activity. These models can then predict the activity of new, unsynthesized compounds, guiding the design of more potent derivatives.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound when bound to its target protein over time. frontiersin.org This can confirm the stability of the binding interaction and reveal key residues involved, which is critical for understanding the mechanism of action at an atomic level.

ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogues. iiarjournals.orgplos.org This allows for the early deselection of compounds likely to have poor pharmacokinetic profiles, focusing resources on the most promising candidates.

By leveraging these computational approaches, the design-synthesis-test cycle for developing effective this compound-based therapeutics can be made significantly more efficient and rational. researchgate.net

Q & A

Q. How can the structure of 2,3,9,10-tetrahydroxyberberine be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., C₂₀H₂₁NO₄, MW 339.4) . Nuclear magnetic resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is critical for assigning substituent positions and stereochemistry. For example, in derivative synthesis, NMR spectra resolved peaks corresponding to methoxy and hydroxyl groups . X-ray crystallography may further confirm spatial arrangements, though this depends on crystal quality.

Q. What are the recommended protocols for handling this compound in laboratory settings?

Methodological Answer: Follow GHS hazard guidelines (Category 4 acute oral toxicity, H302). Use personal protective equipment (PPE) including gloves and lab coats. Avoid inhalation of dust and direct contact with skin/eyes . Store at -20°C in airtight containers to prevent degradation . For spills, collect mechanically and dispose of via approved hazardous waste channels; avoid water flushing to prevent environmental contamination .

Q. How can solubility challenges of this compound in bioassays be addressed?

Methodological Answer: The compound is poorly soluble in water and ethanol but dissolves in DMSO (≥16.95 mg/mL under ultrasonication) . For in vitro assays, prepare stock solutions in DMSO and dilute in culture media to avoid cytotoxicity. Sonication or heating (≤50°C) may enhance dissolution. Include vehicle controls to account for solvent effects .

Advanced Research Questions

Q. Why do studies report contradictory antibacterial activity for this compound?

Methodological Answer: Discrepancies arise from variations in experimental design. For instance, weak activity against S. aureus (MIC >256 µg/mL) was attributed to rapid degradation in culture media and poor solubility, whereas structural analogs with improved solubility showed 8-fold lower MIC values . Validate activity by standardizing assay conditions (e.g., broth microdilution) and monitoring compound stability via HPLC over 24-hour incubation .

Q. How do hydroxyl groups influence the pharmacological activity of this compound?

Methodological Answer: Hydroxyl groups enhance hydrogen bonding with biological targets but reduce lipophilicity, impacting membrane permeability. Comparative studies show that dehydroxylated analogs (e.g., tetramethoxy derivatives) exhibit reduced antibacterial activity despite improved solubility, suggesting hydroxylation is critical for target engagement . Molecular docking simulations can identify key interactions, such as binding to bacterial DNA gyrase .

Q. What strategies optimize the bioavailability of this compound in vivo?

Methodological Answer: Modify physicochemical properties via prodrug synthesis (e.g., esterification of hydroxyl groups to increase lipophilicity) . Nanoformulation (e.g., liposomes or polymeric nanoparticles) can enhance solubility and prolong circulation time. Pharmacokinetic studies in rodent models should track plasma half-life and tissue distribution using LC-MS/MS .

Q. How can researchers resolve stability issues of this compound in long-term assays?

Methodological Answer: Degradation in aqueous media (e.g., >50% within 24 hours ) necessitates stabilization strategies. Add antioxidants (e.g., ascorbic acid) to buffer solutions or use lyophilized formulations. Monitor degradation products via LC-MS and adjust storage conditions (e.g., -80°C for long-term storage) .

Q. What molecular docking approaches are suitable for studying this compound’s receptor interactions?

Methodological Answer: Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., σ or dopamine receptors). Dock the compound into crystal structures (PDB ID: e.g., 6CM4 for σ receptors) and validate binding via mutagenesis or competitive assays . Include water molecules and adjust protonation states based on physiological pH .

Q. How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological Answer: Systematically modify substituents (e.g., methoxy vs. hydroxyl groups) and evaluate effects on activity. For example, replacing hydroxyl groups with cyclopropylmethoxy improved σ receptor affinity . Synthesize derivatives via regioselective demethylation (using BBr₃ in CH₂Cl₂ ) and characterize using HRMS/NMR. Test derivatives in dose-response assays (IC₅₀ or EC₅₀) to quantify potency shifts .

Q. How can conflicting data on cytotoxicity be interpreted across studies?

Methodological Answer: Variability may stem from cell line specificity (e.g., cancer vs. primary cells) or assay endpoints (e.g., MTT vs. ATP luminescence). Replicate experiments using standardized protocols (e.g., NIH/3T3 fibroblasts for general toxicity) and include positive controls (e.g., doxorubicin). Cross-validate with apoptosis markers (e.g., caspase-3 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.